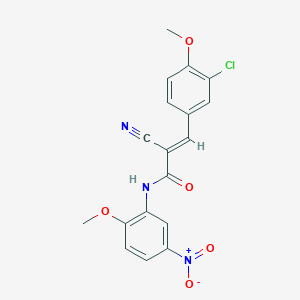![molecular formula C21H20Cl3N3O2 B10897838 1-(3-Chlorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B10897838.png)
1-(3-Chlorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure This compound is characterized by the presence of a 3-chlorophenyl group and a 2,4-dichlorobenzyl-substituted piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the 2,4-dichlorobenzyl piperazine: This is typically done through nucleophilic substitution reactions, where the piperazine ring is functionalized with the 2,4-dichlorobenzyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chlorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chlorophenyl)piperazine: Shares the piperazine core but lacks the pyrrolidine-2,5-dione structure.
2,4-Dichlorobenzylamine: Contains the 2,4-dichlorobenzyl group but differs in the rest of the structure.
3-Chlorophenylpyrrolidine: Features the 3-chlorophenyl group and pyrrolidine ring but lacks the piperazine moiety.
Uniqueness
1-(3-Chlorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to its combination of structural elements, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H20Cl3N3O2 |
|---|---|
Molekulargewicht |
452.8 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H20Cl3N3O2/c22-15-2-1-3-17(10-15)27-20(28)12-19(21(27)29)26-8-6-25(7-9-26)13-14-4-5-16(23)11-18(14)24/h1-5,10-11,19H,6-9,12-13H2 |
InChI-Schlüssel |
PYKVSSWOKAOBGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B10897755.png)
methanone](/img/structure/B10897761.png)
![2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897765.png)
![5-(5-chlorothiophen-2-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897773.png)
![ethyl (2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10897778.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B10897781.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10897783.png)
![N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897790.png)

![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B10897793.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-[(4-chlorophenyl)amino]butanehydrazide](/img/structure/B10897801.png)
![6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10897813.png)
![5-(4-chlorophenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10897817.png)
![N-benzyl-2-(4-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B10897820.png)
